

Application Notes and Protocols: Preparation of Derivatives from (+)-3-Methylcyclohexanone

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Compound of Interest

Compound Name: (+)-3-Methylcyclohexanone

Cat. No.: B081377

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from **(+)-3-Methylcyclohexanone**. This chiral ketone is a valuable starting material in organic synthesis, particularly for the preparation of enantiomerically enriched compounds with potential applications in drug discovery and development. The following protocols describe the formation of common ketone derivatives, which are often used for characterization, purification, or as intermediates for further synthetic transformations.

Synthesis of (+)-3-Methylcyclohexanone Oxime

The formation of an oxime from a ketone is a classic condensation reaction with hydroxylamine. This derivative is useful for the characterization of the ketone and can also serve as a precursor for the Beckmann rearrangement to produce lactams.

Experimental Protocol

A solution of **(+)-3-methylcyclohexanone** (1.0 eq) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the

crude oxime. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO	[1]
Molecular Weight	127.18 g/mol	[1]
Typical Yield	Moderate to good	[2]
Appearance	White solid	[3]
Melting Point	Varies with stereoisomers	

Spectroscopic Data

Technique	Data	Reference
¹ H NMR (CDCl ₃ , δ)	Complex multiplets for cyclohexylic protons, a singlet for the N-OH proton, and a doublet for the methyl group.	[4]
¹³ C NMR (CDCl ₃ , δ)	Signals corresponding to the C=N carbon, the methyl carbon, and the five cyclohexyl carbons.	[5]
IR (KBr, cm ⁻¹)	~3250 (O-H stretch), ~1665 (C=N stretch)	[6]

Synthesis of (+)-3-Methylcyclohexanone Semicarbazone

Semicarbazones are crystalline derivatives of ketones that are particularly useful for purification and characterization, often possessing sharp melting points.

Experimental Protocol

To a solution of **(+)-3-methylcyclohexanone** (1.0 eq) in ethanol, a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water is added. The mixture is stirred at room temperature, and the product typically precipitates out of the solution upon formation. The reaction progress can be monitored by TLC. After stirring for 1-2 hours, the precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the semicarbazone derivative.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₅ N ₃ O	[7]
Molecular Weight	169.22 g/mol	[7]
Typical Yield	Good to excellent	[8]
Appearance	Crystalline solid	[8]
Melting Point	Sharp, characteristic melting point	[8]

Spectroscopic Data

Technique	Data	Reference
¹ H NMR (DMSO-d ₆ , δ)	Signals for NH and NH ₂ protons, cyclohexylic protons, and the methyl group.	[4]
¹³ C NMR (DMSO-d ₆ , δ)	Resonances for the C=N carbon, the carbonyl carbon of the semicarbazide moiety, and the carbons of the 3-methylcyclohexyl group.	[5]
IR (KBr, cm ⁻¹)	~3450, ~3250 (N-H stretches), ~1680 (C=O stretch), ~1590 (C=N stretch)	[6]

Synthesis of (+)-3-Methylcyclohexanone 2,4-Dinitrophenylhydrazone

The reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) is a reliable method for the qualitative identification of aldehydes and ketones, producing brightly colored crystalline derivatives.^[9]

Experimental Protocol

A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid is prepared. To this solution, **(+)-3-methylcyclohexanone** (1.0 eq) dissolved in a small amount of methanol is added. A precipitate, typically yellow to red in color, forms almost immediately. The mixture is allowed to stand to ensure complete precipitation. The solid is then collected by filtration, washed with cold methanol to remove unreacted reagents, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ N ₄ O ₄	^[10]
Molecular Weight	292.29 g/mol	^[10]
Typical Yield	High	^[11]
Appearance	Yellow to red crystalline solid	^[11]
Melting Point	Characteristic melting point	^[11]

Spectroscopic Data

Technique	Data	Reference
^1H NMR (CDCl_3 , δ)	Aromatic protons of the dinitrophenyl group, a singlet for the NH proton, and signals for the 3-methylcyclohexylidene moiety.	[4]
^{13}C NMR (CDCl_3 , δ)	Aromatic carbon signals, the C=N carbon, and the carbons of the 3-methylcyclohexyl group.	[5]
IR (KBr, cm^{-1})	~3300 (N-H stretch), ~1620 (C=N stretch), ~1590, ~1330 (NO_2 stretches)	[6]

Wittig Reaction of (+)-3-Methylcyclohexanone

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[12] The reaction of **(+)-3-methylcyclohexanone** with a phosphorus ylide allows for the introduction of an exocyclic double bond.

Experimental Protocol

A phosphonium salt, such as ethyltriphenylphosphonium bromide (1.1 eq), is suspended in an anhydrous aprotic solvent like THF under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride, is added to generate the ylide, indicated by a color change. The mixture is stirred at room temperature for about an hour. **(+)-3-Methylcyclohexanone** (1.0 eq) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, an alkene, is purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Quantitative Data

Parameter	Value	Reference
Reactants	(+)-3-Methylcyclohexanone, Phosphonium Ylide	[12]
Product	Alkene	[12]
Typical Yield	60-80%	[12]

Grignard Reaction of (+)-3-Methylcyclohexanone

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, resulting in the formation of a tertiary alcohol.[13]

Experimental Protocol

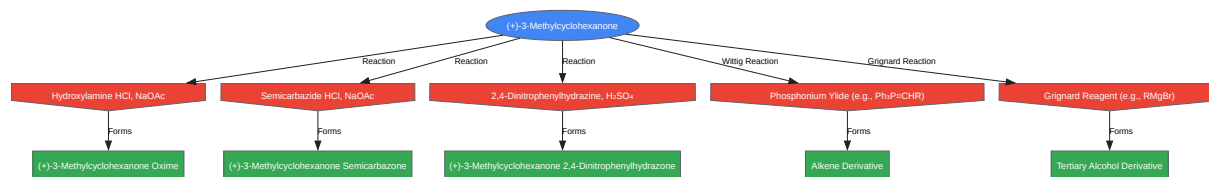
To a solution of a Grignard reagent, such as methylmagnesium bromide (1.2 eq) in anhydrous diethyl ether, under an inert atmosphere, a solution of **(+)-3-methylcyclohexanone** (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol can be purified by distillation or column chromatography.

Quantitative Data

Parameter	Value	Reference
Reactants	(+)-3-Methylcyclohexanone, Grignard Reagent	[13]
Product	Tertiary Alcohol	[13]
Typical Yield	Varies depending on the Grignard reagent and conditions	[14]

Experimental Workflow and Reaction Schemes

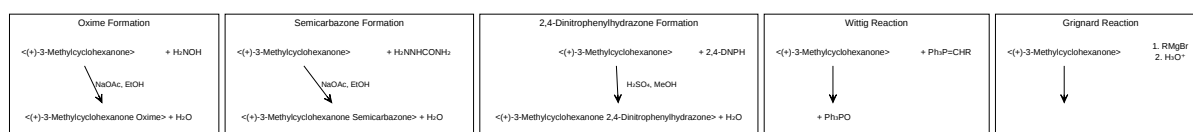
Overall Workflow for Derivative Preparation



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Caption: General workflow for the preparation of derivatives from **(+)-3-Methylcyclohexanone**.

Reaction Schemes



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Caption: Reaction schemes for the derivatization of **(+)-3-Methylcyclohexanone**.

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